molecular formula C12H21N3O3S B2932448 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide CAS No. 1798042-65-5

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide

Cat. No.: B2932448
CAS No.: 1798042-65-5
M. Wt: 287.38
InChI Key: RLOBPDNGFFHQDO-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide is a synthetic small molecule with the molecular formula C₁₄H₂₃N₃O₃S and a molecular weight of 313.42 g/mol. This chemical features a hybrid structure combining a pyrazole heterocycle, a tetrahydropyran (oxane) ring, and a butane-sulfonamide chain, making it a valuable building block in medicinal chemistry and drug discovery research . The core pyrazole-sulfonamide scaffold is a prominent pharmacophore in numerous pharmaceutically active compounds . Sulfonamide-bearing molecules are extensively investigated as inhibitors of metabolic enzymes such as carbonic anhydrases and cholinesterases (ChEs) , showing promise for research into therapies for conditions like glaucoma and Alzheimer's disease . Furthermore, structurally similar pyrazole-4-sulfonamide derivatives have demonstrated significant antiproliferative activity in biological screenings, highlighting the potential of this chemotype in oncology research . The incorporation of the tetrahydropyran moiety, a common feature in drug molecules, can enhance solubility and influence pharmacokinetic properties. This compound is intended for research applications only, including as a reference standard in analytical studies, a key intermediate in the synthesis of more complex molecules, and a candidate for in vitro biological evaluation. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-2-3-8-19(16,17)14-11-9-13-15(10-11)12-4-6-18-7-5-12/h9-10,12,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOBPDNGFFHQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of aryl methyl ketones with aromatic esters, followed by reaction with hydrazine monohydrate . The oxan ring can be introduced through a nucleophilic substitution reaction involving tetrahydropyran derivatives. The final step involves the sulfonation of the butane chain, which can be achieved using sulfonyl chloride reagents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring can interact with various receptors or enzymes, modulating their activity. The oxan ring provides structural stability and can influence the compound’s overall bioavailability and pharmacokinetics .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide with structurally related sulfonamide-containing pyrazole derivatives:

Compound Name Core Structure Substituents Molecular Weight (Da) Key Properties/Activities Reference
This compound Pyrazole 1-(oxan-4-yl), 4-(butane sulfonamide) Not reported Hypothesized enhanced solubility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine 4-(N-isopropylsulfamoyl)phenyl, chromenone fluorophenyl 616.9 (M+) Kinase inhibition (implied)
Encorafenib (methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino}propan-2-yl}carbamate) Pyrazole-pyrimidine Methanesulfonamido, chloro-fluoro-phenyl, propan-2-yl 540 BRAF kinase inhibitor (FDA-approved)
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Pyrazole 3,5-dimethyl, 4-acetyl, 4-nitrophenyl Not reported Antimicrobial activity (synthetic intermediate)

Key Observations

Structural Diversity: The target compound’s tetrahydropyran substituent distinguishes it from analogues with aromatic or alkyl groups (e.g., chromenone in or nitrophenyl in ). Unlike encorafenib , which uses a pyrimidine extension for kinase binding, the target compound lacks an extended aromatic system, suggesting divergent target selectivity.

Sulfonamide Role :

  • Sulfonamides in all listed compounds are critical for hydrogen bonding. For example, encorafenib’s methanesulfonamido group contributes to binding affinity in the BRAF kinase active site . The butane sulfonamide in the target compound may offer similar interactions but with altered steric or electronic profiles.

Biological Activity: While encorafenib is a clinically validated kinase inhibitor , the patent compound in implies kinase modulation through its pyrazolo-pyrimidine core. The target compound’s activity remains speculative but could align with kinase or protease inhibition due to sulfonamide functionality.

Physicochemical Properties :

  • The patent compound in has a high molecular weight (616.9 Da) and melting point (211–214°C), typical of rigid, aromatic systems. The target compound’s aliphatic butane sulfonamide and oxane substituent likely reduce melting point and improve solubility.

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrases, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The compound has demonstrated significant inhibitory effects on these isoforms, suggesting potential applications in cancer therapy .
  • Anticancer Activity : In vitro studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the modulation of pH levels in the tumor microenvironment, which is crucial for cancer cell survival .
  • Anti-inflammatory Properties : Sulfonamides have been recognized for their anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Experimental Data

Table 1: Biological Activity Summary

Study ReferenceActivity TestedCell Line/ModelResult
CA IX InhibitionHT-29Significant reduction in cell viability
CytotoxicityMDA-MB-231Concentration-dependent inhibition
Anti-inflammatory effectsIn vivo modelsReduced inflammatory markers

Molecular Docking Studies

Molecular docking studies have indicated that this compound exhibits high binding affinity towards target proteins associated with cancer pathways. These studies help elucidate the interaction between the compound and its biological targets, providing insights into its mechanism of action .

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